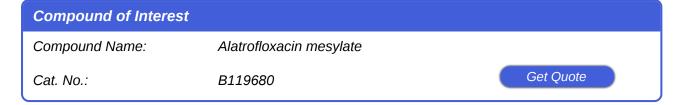


alatrofloxacin mesylate chemical properties and structure

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Alatrofloxacin Mesylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alatrofloxacin mesylate is a prodrug of the potent fluoroquinolone antibiotic, trovafloxacin. Developed for intravenous administration, it exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of alatrofloxacin mesylate, intended to serve as a valuable resource for researchers and professionals in the field of drug development. The document includes a detailed summary of its physicochemical properties, methodologies for its characterization, and a description of its biological target engagement.

Chemical Properties and Structure

Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, formulated as a mesylate salt to enhance its aqueous solubility for intravenous use.[1] Upon administration, it is rapidly hydrolyzed in vivo to release the active moiety, trovafloxacin.[2]

Chemical Structure



IUPAC Name: 7-[(1R,5S,6S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid[3]

SMILES String: C--INVALID-LINK--C(=O)N[C@@H]1[C@@]2([H])CN(C[C@]21[H])c3c(cc4c(=O)c(cn(-c5ccc(cc5F)F)c4n3)C(=O)O)F">C@@HN.CS(=O)(=O)O

Physicochemical Properties

A summary of the key physicochemical properties of **alatrofloxacin mesylate** is presented in the table below.

Property	Value	Reference
Molecular Formula	C27H29F3N6O8S	[4]
Molecular Weight	654.61 g/mol	[4][5]
Appearance	White to light yellow powder	[2]
Solubility	Soluble in water	[1]
pKa (Trovafloxacin)	5.87 (carboxylic acid), 8.09 (amino group)	

Experimental Protocols Synthesis of Alatrofloxacin Mesylate

The synthesis of alatrofloxacin is detailed in U.S. Patent No. 5,164,402 and U.S. Patent No. 5,229,396. An alternative synthesis process is described in International Patent Publication WO 97/00268.[1] A general conceptual workflow for its synthesis is outlined below. The process typically involves the coupling of the core naphthyridinone structure with the appropriate side chains, followed by the formation of the L-alanyl-L-alanine prodrug moiety and subsequent salt formation with methanesulfonic acid.





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Fig. 1: Conceptual workflow for the synthesis of alatrofloxacin mesylate.

Determination of Aqueous Solubility

The aqueous solubility of **alatrofloxacin mesylate** can be determined using the shake-flask method, which is considered the "gold standard".[6][7]

Methodology:

- An excess amount of alatrofloxacin mesylate is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
- The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7]
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of **alatrofloxacin mesylate** in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A standard calibration curve is used for accurate quantification.

Determination of pKa

The ionization constants (pKa) of the active moiety, trovafloxacin, which possesses both an acidic carboxylic acid group and a basic amino group, can be determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

- A standard solution of the compound is prepared in a suitable solvent system (e.g., water or a co-solvent system if solubility is limited).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.

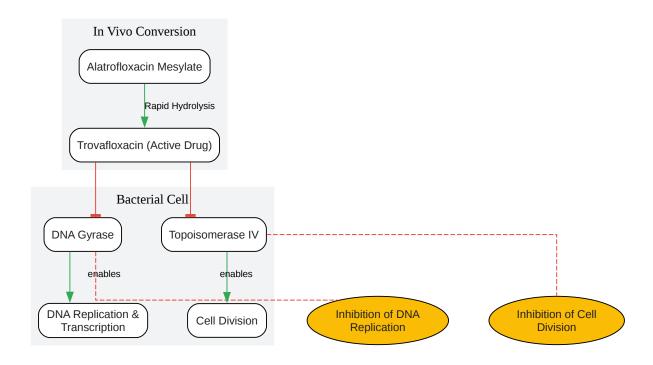


• The pKa values are determined from the inflection points of the resulting titration curve.

Mechanism of Action

Alatrofloxacin is a prodrug that is rapidly converted to its active form, trovafloxacin, in the body. Trovafloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

The inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, which is a necessary step for the initiation of DNA replication and transcription. The inhibition of topoisomerase IV interferes with the separation of replicated chromosomal DNA into the daughter cells during cell division.[8] This dual-targeting mechanism contributes to the potent bactericidal activity of trovafloxacin.



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